molecular formula C19H29N3O2 B2522291 N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide CAS No. 955531-56-3

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide

Cat. No. B2522291
CAS RN: 955531-56-3
M. Wt: 331.46
InChI Key: HENUIWPKUZNFIE-UHFFFAOYSA-N
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Description

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide, also known as ETOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Video-Based Whiteboard Reading and Chemical Synthesis

The study by Wienecke, Fink, and Sagerer (2005) outlines the synthesis of 1,4-Dihydro-2H-isoquinoline derivatives, emphasizing their application in coronary circulation treatment and anti-arrhythmic action due to their activity on the coronary circulation. This research might suggest potential avenues for exploring the cardiovascular effects of related compounds (Wienecke, Fink, & Sagerer, 2005).

Antibiotic Discovery from Janibacter Limosus

Asolkar et al. (2004) discovered a new tetrahydroquinoline antibiotic, helquinoline, from Janibacter limosus, highlighting the antimicrobial potential of tetrahydroquinoline derivatives. This research underscores the relevance of such compounds in developing new antibiotics (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

Catalysis and Polymerization

Zhang, Hao, Sun, and Redshaw (2011) explored the use of tetrahydroquinolinylidene ligands in ethylene polymerization, revealing the importance of these compounds in catalytic processes and polymer production. This indicates the potential for tetrahydroquinoline derivatives in industrial applications and material science (Zhang, Hao, Sun, & Redshaw, 2011).

Novel Isoquinoline Ring Synthesis

Barr, Dyke, and Quessy (1983) developed a new synthesis for the isoquinoline ring, which may provide insights into novel synthetic pathways for producing complex organic compounds, including those related to N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide (Barr, Dyke, & Quessy, 1983).

Chemotherapy and Antimalarial Agents

Research on reduced 8-aminoquinoline analogues as potential antimalarial agents by Carroll, Blackwell, Philip, and Twine (1976) showcases the therapeutic applications of tetrahydroquinoline derivatives in combating malaria, reflecting the broad spectrum of biological activities these compounds can exhibit (Carroll, Blackwell, Philip, & Twine, 1976).

properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-4-22-11-5-6-16-12-15(7-8-17(16)22)9-10-20-18(23)19(24)21-13-14(2)3/h7-8,12,14H,4-6,9-11,13H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENUIWPKUZNFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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